

An In-depth Technical Guide to Boc-5-aminopentanoic NHS Ester

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Boc-5-aminopentanoic NHS ester*

Cat. No.: *B13714407*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Boc-5-aminopentanoic N-hydroxysuccinimide (NHS) ester, a versatile heterobifunctional crosslinker. It is designed to furnish researchers, scientists, and drug development professionals with the essential technical information required for its effective application in bioconjugation, drug discovery, and diagnostics.

Core Compound Properties and Specifications

Boc-5-aminopentanoic NHS ester is a chemical reagent that features a tert-butyloxycarbonyl (Boc)-protected amine and an amine-reactive NHS ester. This structure allows for a two-step conjugation strategy. The NHS ester facilitates the formation of a stable amide bond with primary amines on a target molecule. Subsequent removal of the Boc protecting group under acidic conditions reveals a primary amine, which can then be used for further conjugation.

A summary of the key quantitative data for **Boc-5-aminopentanoic NHS ester** and its carboxylic acid precursor is presented below for easy reference and comparison.

Property	Boc-5-aminopentanoic NHS ester	Boc-5-aminopentanoic acid
Molecular Weight	314.3 g/mol [1]	217.26 g/mol [2] [3]
Molecular Formula	C ₁₄ H ₂₂ N ₂ O ₆ [1]	C ₁₀ H ₁₉ NO ₄ [2] [3]
CAS Number	82518-79-4 [1]	27219-07-4 [2]
Purity	Typically ≥98% [1]	Typically ≥97%
Appearance	White to off-white solid	Off-white powder [2]
Storage Conditions	-20°C [1]	2-8°C [2]
Solubility	Soluble in anhydrous DMSO or DMF	Soluble in methanol [2]
Melting Point	Not specified	48-52 °C [2] [4]
Boiling Point	Not specified	160-168 °C at 0.8 mm Hg [2] [4]

Experimental Protocols

The following protocols provide detailed methodologies for the use of **Boc-5-aminopentanoic NHS ester** in the modification of proteins and oligonucleotides. These are generalized procedures and may require optimization for specific applications.

Protocol 1: Labeling of Proteins with Boc-5-aminopentanoic NHS Ester

This protocol outlines the steps for conjugating **Boc-5-aminopentanoic NHS ester** to primary amines (e.g., lysine residues) on a protein.

Materials:

- Protein of interest
- **Boc-5-aminopentanoic NHS ester**
- Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

- Conjugation Buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.3-8.5[5][6]
- Quenching Buffer: 1 M Tris-HCl, pH 8.0
- Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

- Protein Preparation: Dissolve the protein in the conjugation buffer to a concentration of 1-10 mg/mL.[6] Ensure the buffer does not contain primary amines (e.g., Tris).
- NHS Ester Solution Preparation: Immediately before use, dissolve the **Boc-5-aminopentanoic NHS ester** in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).[5] NHS esters are moisture-sensitive and hydrolyze in aqueous solutions.[5]
- Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved NHS ester to the protein solution. The optimal molar ratio should be determined empirically.
- Incubation: Gently mix the reaction and incubate for 1-4 hours at room temperature or overnight on ice.[6] Protect from light if the NHS ester contains a light-sensitive moiety.
- Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
- Purification: Remove excess, unreacted NHS ester and byproducts by size-exclusion chromatography, dialysis, or another suitable purification method.
- Characterization: Confirm the successful conjugation and determine the degree of labeling using appropriate analytical techniques such as mass spectrometry or spectrophotometry.

Protocol 2: Modification of Amino-Labeled Oligonucleotides

This protocol describes the conjugation of **Boc-5-aminopentanoic NHS ester** to an oligonucleotide functionalized with a primary amine.

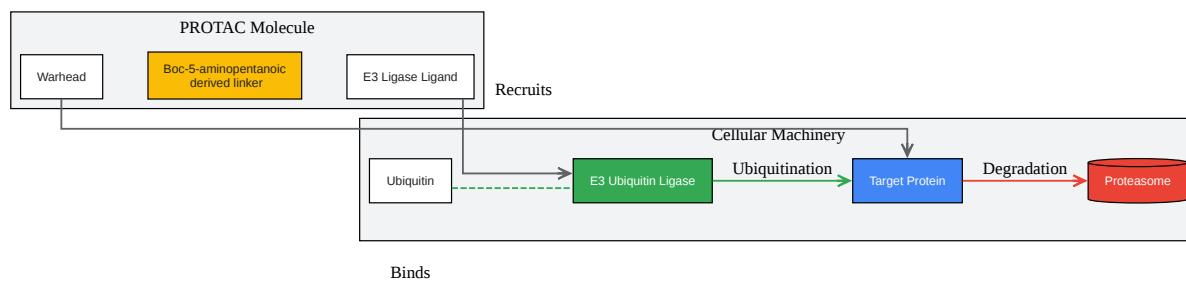
Materials:

- Amine-modified oligonucleotide
- **Boc-5-aminopentanoic NHS ester**
- Anhydrous DMSO or DMF
- Conjugation Buffer: 0.1 M sodium bicarbonate, pH 8.5[5]
- Nuclease-free water
- Purification supplies (e.g., ethanol, sodium acetate, size-exclusion chromatography columns)

Procedure:

- Oligonucleotide Preparation: Dissolve the amine-modified oligonucleotide in the conjugation buffer.
- NHS Ester Solution Preparation: Prepare a fresh solution of **Boc-5-aminopentanoic NHS ester** in anhydrous DMSO or DMF.
- Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved NHS ester to the oligonucleotide solution.
- Incubation: Gently vortex the mixture and incubate for 4-6 hours at room temperature in the dark.
- Purification: Purify the conjugated oligonucleotide to remove unreacted NHS ester and byproducts. This can be achieved through ethanol precipitation or size-exclusion chromatography.
 - Ethanol Precipitation:
 1. Add 0.1 volumes of 3 M sodium acetate and 2.5 volumes of cold 100% ethanol.
 2. Incubate at -20°C for at least 1 hour.

3. Centrifuge to pellet the oligonucleotide.
4. Wash the pellet with cold 70% ethanol.
5. Air-dry the pellet and resuspend in nuclease-free water.

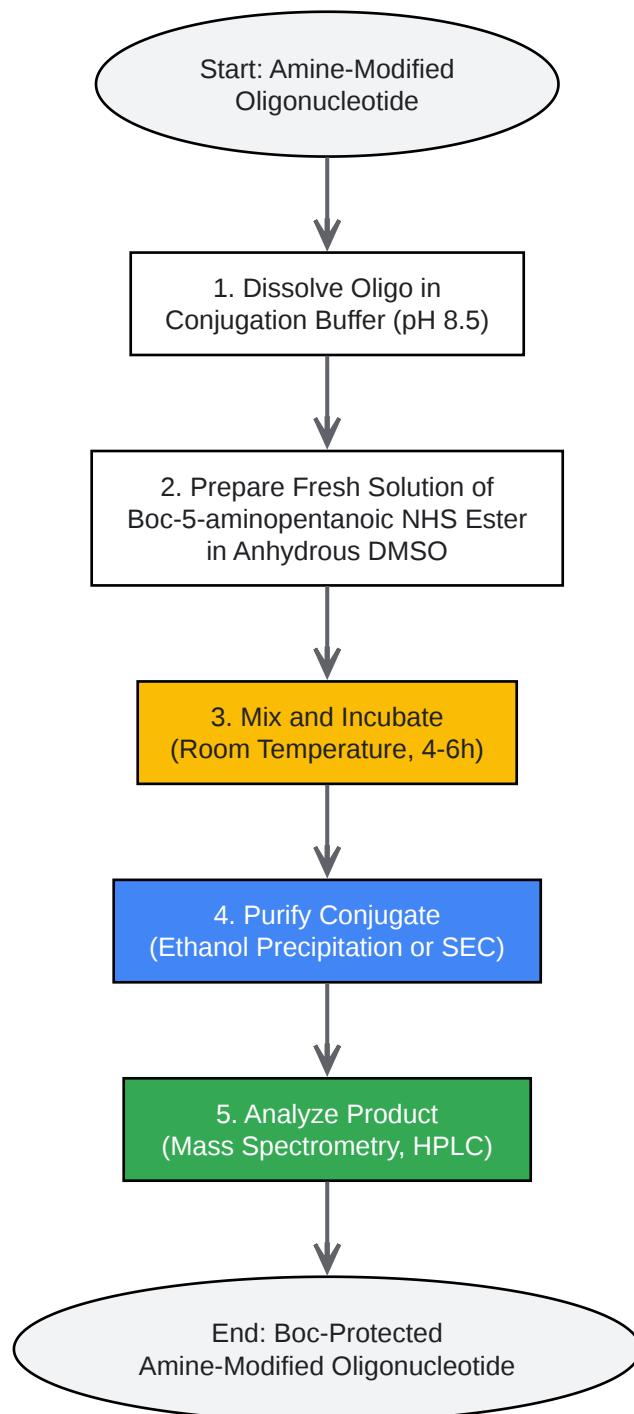

- Analysis: Verify the successful conjugation using methods such as mass spectrometry or HPLC.

Key Applications and Workflows

Boc-5-aminopentanoic NHS ester is a valuable tool in the development of Proteolysis Targeting Chimeras (PROTACs).^[2] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.^[2] The Boc-5-aminopentanoic linker plays a crucial role in connecting the target-binding ligand (warhead) to the E3 ligase ligand.

PROTAC-Mediated Protein Degradation Workflow

The following diagram illustrates the general workflow of PROTAC-mediated protein degradation, where a linker derived from Boc-5-aminopentanoic acid connects the key components.



[Click to download full resolution via product page](#)

PROTAC mechanism of action.

Experimental Workflow for Oligonucleotide Modification

The diagram below outlines the key steps involved in the modification of an amine-functionalized oligonucleotide with **Boc-5-aminopentanoic NHS ester**.

[Click to download full resolution via product page](#)

Oligonucleotide conjugation workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Boc-5-aminopentanoic NHS ester, 82518-79-4 | BroadPharm [broadpharm.com]
- 2. Cas 27219-07-4, Boc-5-aminopentanoic acid | lookchem [lookchem.com]
- 3. BOC-5-Aminopentanoic acid, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 4. Boc-5-aminopentanoic acid | 27219-07-4 [chemicalbook.com]
- 5. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]
- 6. interchim.fr [interchim.fr]
- To cite this document: BenchChem. [An In-depth Technical Guide to Boc-5-aminopentanoic NHS Ester]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b13714407#boc-5-aminopentanoic-nhs-ester-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com